N-[(cyclohexylcarbamoyl)amino]-1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carboxamide
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Overview
Description
N-[(cyclohexylcarbamoyl)amino]-1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazole ring, a cyclohexylcarbamoyl group, and an ethyl-methyl substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(cyclohexylcarbamoyl)amino]-1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(cyclohexylcarbamoyl)amino]-1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylcarbamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(cyclohexylcarbamoyl)amino]-1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(cyclohexylcarbamoyl)amino]-1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-[(Cyclohexylcarbamoyl)amino]hexanoic acid
- N-[(Cyclohexylamino)carbonyl]glycine
Uniqueness
N-[(cyclohexylcarbamoyl)amino]-1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carboxamide stands out due to its unique benzodiazole ring structure, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[(Cyclohexylcarbamoyl)amino]-1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological mechanisms, and therapeutic potential based on diverse scientific sources.
Chemical Structure and Synthesis
The compound has a complex structure characterized by a benzodiazole moiety, which is known for its pharmacological properties. The synthesis typically involves several key steps:
- Formation of the Benzodiazole Core : This is achieved through cyclization reactions involving o-phenylenediamine and appropriate carboxylic acid derivatives.
- Attachment of the Cyclohexylcarbamoyl Group : This step often utilizes cyclohexyl isocyanate in the presence of basic conditions to introduce the carbamoyl group.
- Final Coupling Steps : The complete structure is formed by coupling the intermediate with other molecular fragments, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It is hypothesized that the compound can bind to various receptors, influencing signaling pathways critical for cell proliferation and survival.
Biological Activity and Case Studies
Research has indicated that compounds structurally related to this compound exhibit a range of biological activities, including:
Antitumor Activity
Several studies have shown that benzodiazole derivatives possess significant antitumor properties. For instance, derivatives similar to our compound have been tested against various cancer cell lines, demonstrating inhibition of cell growth and induction of apoptosis. One study reported that certain benzodiazole derivatives inhibited RET kinase activity, which is crucial for cancer cell proliferation .
Antimicrobial Properties
Benzodiazole compounds are also noted for their antimicrobial activities. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains. For instance, compounds with similar structures showed moderate antimicrobial activity against Gram-positive and Gram-negative bacteria .
Antioxidant Activity
Antioxidant assays have revealed that some derivatives exhibit significant free radical scavenging activity. For example, one study highlighted that a related compound demonstrated an IC50 value indicating effective antioxidant potential, suggesting its utility in preventing oxidative stress-related damage in cells .
Summary of Biological Activities
Properties
IUPAC Name |
1-cyclohexyl-3-[(1-ethyl-2-methylbenzimidazole-5-carbonyl)amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-3-23-12(2)19-15-11-13(9-10-16(15)23)17(24)21-22-18(25)20-14-7-5-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H,21,24)(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOSUSLVXODPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)C(=O)NNC(=O)NC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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